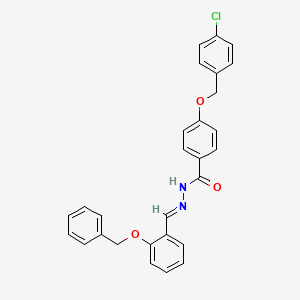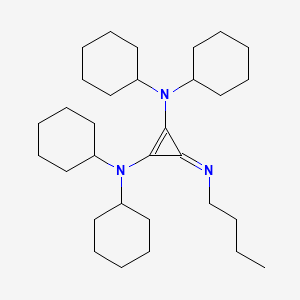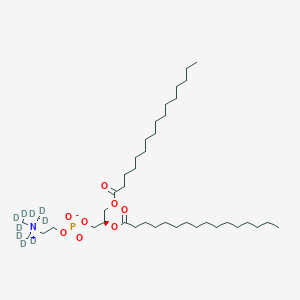
Colfosceril-d9 Palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipalmitoylphosphatidylcholine-d9-1: is a deuterium-labeled analog of dipalmitoylphosphatidylcholine. It is a zwitterionic phosphoglyceride that can be used for the preparation of liposomal monolayers . This compound is particularly useful in scientific research due to its stable isotope labeling, which allows for precise quantitation in various studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dipalmitoylphosphatidylcholine-d9-1 involves the incorporation of deuterium into the dipalmitoylphosphatidylcholine molecule. This is typically achieved through hydrogen-deuterium exchange reactions under controlled conditions . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods: Industrial production of dipalmitoylphosphatidylcholine-d9-1 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to ensure the final product’s isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions: Dipalmitoylphosphatidylcholine-d9-1 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phospholipids, while reduction can produce reduced analogs .
Aplicaciones Científicas De Investigación
Chemistry: Dipalmitoylphosphatidylcholine-d9-1 is used in lipidomics studies to quantify lipid species accurately . Its stable isotope labeling allows for precise measurement of lipid metabolism and dynamics .
Biology: In biological research, dipalmitoylphosphatidylcholine-d9-1 is used to study cell membrane dynamics and interactions . It serves as a model compound for investigating the behavior of phospholipids in biological membranes .
Medicine: Dipalmitoylphosphatidylcholine-d9-1 is employed in drug delivery systems, particularly in the development of liposomal formulations . Its ability to form stable liposomes makes it an ideal candidate for encapsulating therapeutic agents .
Industry: In the industrial sector, dipalmitoylphosphatidylcholine-d9-1 is used in the production of high-purity lipids for various applications, including cosmetics and food additives .
Mecanismo De Acción
Dipalmitoylphosphatidylcholine-d9-1 exerts its effects by integrating into lipid bilayers and altering their properties . The deuterium labeling allows for detailed studies of lipid interactions and dynamics within the membrane . The compound targets specific lipid domains and pathways involved in membrane structure and function .
Comparación Con Compuestos Similares
Dipalmitoylphosphatidylcholine (DPPC): The non-deuterated analog of dipalmitoylphosphatidylcholine-d9-1.
Dipalmitoylphosphatidylethanolamine (DPPE): Another phospholipid with similar structural properties but different headgroup.
Distearoylphosphatidylcholine (DSPC): A phospholipid with longer fatty acid chains.
Uniqueness: Dipalmitoylphosphatidylcholine-d9-1 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research applications . This makes it particularly valuable in studies requiring accurate measurement of lipid dynamics and interactions .
Propiedades
Fórmula molecular |
C40H80NO8P |
|---|---|
Peso molecular |
743.1 g/mol |
Nombre IUPAC |
[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i3D3,4D3,5D3 |
Clave InChI |
KILNVBDSWZSGLL-IFKPPQQBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B15074105.png)

![(4S)-6-fluoro-4-[(2S,4R)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B15074131.png)
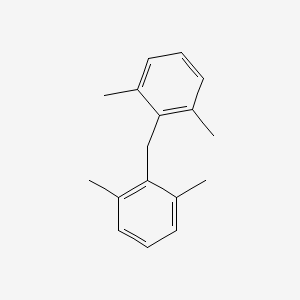
![4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B15074137.png)
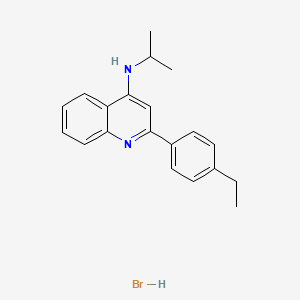
![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B15074142.png)
![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)
![3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro-](/img/structure/B15074164.png)

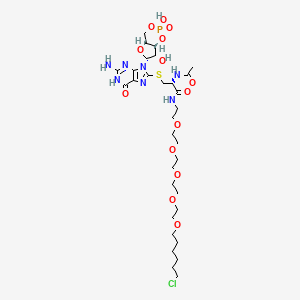
![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
